molecular formula C13H18N4O2 B2473387 N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide CAS No. 2305278-05-9

N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide

Cat. No. B2473387
CAS RN: 2305278-05-9
M. Wt: 262.313
InChI Key: UEZHZUHMSVLLEF-UHFFFAOYSA-N
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Description

N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide, also known as EPPA, is a small molecule inhibitor that has gained attention in recent years due to its potential in various scientific research applications. EPPA is a piperidinone derivative that has shown promising results in inhibiting the activity of certain enzymes and proteins, making it a valuable tool in the study of various biological processes.

Mechanism of Action

N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide works by binding to the active site of the enzyme or protein it targets, thereby blocking its activity. For example, this compound has been shown to bind to the active site of HDACs, preventing them from removing acetyl groups from histone proteins. This results in increased histone acetylation and altered gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein it targets. For example, inhibition of HDACs by this compound has been shown to result in increased histone acetylation, altered gene expression, and decreased cancer cell proliferation. Inhibition of the proteasome by this compound has been shown to result in increased protein accumulation and decreased cancer cell survival.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively target these molecules and study their effects on biological processes. However, one limitation of this compound is its relatively low potency compared to other inhibitors. This can make it difficult to achieve complete inhibition of the target molecule at lower concentrations.

Future Directions

There are several potential future directions for research involving N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide. One area of interest is the development of more potent this compound derivatives that can achieve complete inhibition of target molecules at lower concentrations. Another area of interest is the study of this compound in combination with other inhibitors or drugs to enhance its effects. Finally, the use of this compound in animal models and clinical trials may provide valuable insights into its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide involves a multi-step process that begins with the reaction of 2-ethyl-3-hydroxypyrazole with ethyl acetoacetate to form 2-ethyl-3-(1-oxoethyl)pyrazole. This compound is then reacted with 3-chloropiperidin-2-one to form the final product, this compound.

Scientific Research Applications

N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide has been shown to be effective in inhibiting the activity of various enzymes and proteins, including histone deacetylases (HDACs) and the proteasome. This makes it a valuable tool in the study of epigenetics, cancer, and other diseases that involve aberrant protein activity.

properties

IUPAC Name

N-[2-(2-ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-3-11(18)15-9-5-6-12(19)16-13(9)10-7-8-14-17(10)4-2/h3,7-9,13H,1,4-6H2,2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZHZUHMSVLLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2C(CCC(=O)N2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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